REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=2[N+:17]([O-])=O)[CH2:3][CH2:2]1>C1COCC1.CO.[Pd]>[NH2:17][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:8]=1[NH:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:12]([OH:14])=[O:13]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
|
CUSTOM
|
Details
|
Hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
after the system was purged with argon the catalyst
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Type
|
CUSTOM
|
Details
|
was removed by filtration
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated at reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |